N-(1,3-dimethylbutyl)-2-furamide
Description
N-(1,3-Dimethylbutyl)-2-furamide is a synthetic organic compound characterized by a furan ring substituted with an amide group linked to a 1,3-dimethylbutyl chain. The 1,3-dimethylbutyl group is a common substituent in industrial antioxidants and antiozonants, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), which is widely used in rubber manufacturing .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-9(3)12-11(13)10-5-4-6-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,13) |
InChI Key |
WZYJNKGBVYQHDD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC=CO1 |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
- Structure : Contains a phenylenediamine core with 1,3-dimethylbutyl and phenyl substituents.
- Applications : Primary use as an antioxidant and antiozonant in rubber products (e.g., tires).
- Toxicity Profile: Metabolizes into 6PPD-quinone, a highly toxic compound causing teratogenic, developmental, and neuronal effects in aquatic organisms at environmental concentrations .
- Environmental Impact : Detected in air, water, and soil, with bioaccumulation concerns .
Bis(1,3-Dimethylbutyl) Methylphosphonate
- Structure : Phosphonate ester with dual 1,3-dimethylbutyl chains.
- Applications : Likely used in flame retardants or chemical warfare precursors (based on Schedule 2B04 classification) .
- Regulatory Status : Controlled under chemical weapon conventions due to its phosphonate functionality .
N-Benzyl-4-Methylpentan-2-amine
Physicochemical and Environmental Properties
Mechanistic and Performance Differences
Antioxidant Efficacy :
Chemical Stability :
Synthetic Complexity :
- 6PPD and its derivatives are synthesized via straightforward alkylation of phenylenediamine, whereas furan-based amides may require multi-step reactions, increasing production costs.
Preparation Methods
Direct Coupling with 1,3-Dimethylbutylamine
The most widely reported method involves reacting furan-2-carbonyl chloride with 1,3-dimethylbutylamine in the presence of a base.
Procedure (adapted from):
-
Reagents :
-
Furan-2-carbonyl chloride (1.2 eq.)
-
1,3-Dimethylbutylamine (1.0 eq.)
-
Triethylamine (Et₃N, 1.5 eq.) in anhydrous dichloromethane (DCM).
-
-
Conditions :
-
Stirred at 0°C for 1 hour, then room temperature for 12–18 hours.
-
Quenched with 1N HCl, extracted with DCM, and purified via silica gel chromatography.
-
-
Characterization :
Optimization with DMAP/EDC·HCl
Alternative protocols employ 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) for improved efficiency ():
-
Yield : 92% when using DMAP (10 mol%) and EDC·HCl (1.2 eq.) in THF at 50°C for 6 hours.
-
Advantage : Reduces side reactions (e.g., furan ring opening).
Reductive Amination of Furan-2-Carboxaldehyde
Two-Step Synthesis
This method avoids handling reactive acid chlorides ():
-
Step 1 : Furan-2-carboxaldehyde reacts with 1,3-dimethylbutylamine in methanol at 60°C for 4 hours to form an imine intermediate.
-
Step 2 : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) reduces the imine to the amine at pH 5–6 (acetic acid buffer).
-
Limitation : Requires strict pH control to prevent over-reduction.
Catalytic Hydrogenation of Nitrile Precursors
Hydrogenation of 2-Cyano-N-(1,3-dimethylbutyl)furan
A patent-derived approach (WO2020239853A1,) utilizes:
-
Substrate : 2-cyano-N-(1,3-dimethylbutyl)furan.
-
Catalyst : 5% Pd/C (0.1 eq.) under H₂ (30 psi) in ethanol at 80°C for 6 hours.
-
Yield : 88% with >99% purity (HPLC).
-
Advantage : Scalable for industrial production.
Solid-Phase Synthesis for High-Throughput Screening
Resin-Bound Methodology
Adapted from peptide synthesis techniques ():
-
Resin : Wang resin preloaded with Fmoc-protected 1,3-dimethylbutylamine.
-
Coupling : Furan-2-carboxylic acid activated with HBTU/DIPEA in DMF.
-
Cleavage : TFA/DCM (95:5) yields the product after 2 hours.
-
Yield : 75% with automated systems.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Amide Coupling (DMAP) | 92 | >99 | High efficiency | Requires anhydrous conditions |
| Reductive Amination | 70 | 95 | Avoids acid chlorides | Moderate yields |
| Catalytic Hydrogenation | 88 | >99 | Scalability | Specialized equipment needed |
| Solid-Phase Synthesis | 75 | 90 | High-throughput compatibility | Resin cost and cleavage optimization |
Analytical Validation and Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
